![molecular formula C9H7F6N B1597667 4-Methyl-3,5-bis(trifluoromethyl)aniline CAS No. 243139-67-5](/img/structure/B1597667.png)
4-Methyl-3,5-bis(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of “3,5-Bis(trifluoromethyl)aniline”, a related compound, involves the use of 3,5-Bis(trifluoromethyl)nitrobenzene and ethyl acetate in a 1L autoclave, with palladium-carbon as a catalyst . The reaction is maintained at 60℃ for 20 hours, followed by cooling, filtration, concentration, and distillation .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(trifluoromethyl)aniline” consists of a benzene ring with two trifluoromethyl groups and one amino group attached . The linear formula is (CF3)2C6H3NH2 .
Chemical Reactions Analysis
“3,5-Bis(trifluoromethyl)aniline” has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Bis(trifluoromethyl)aniline” include a boiling point of 85 °C/15 mmHg, a density of 1.467 g/mL at 25 °C, and a refractive index n20/D of 1.434 .
Scientific Research Applications
- Starting Reagent : 4-Methyl-3-(trifluoromethyl)aniline serves as a valuable starting material in the synthesis of other compounds. For instance, it can be used to create tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate .
- Building Block : Researchers utilize this compound as a synthetic building block for constructing more complex molecules .
- 4-Methyl-3,5-bis(trifluoromethyl)aniline participates in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a Schiff’s base. Schiff’s bases find applications in coordination chemistry, catalysis, and materials science .
- Through titanium-catalyzed hydroamination reactions, this compound contributes to the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline . Such reactions are essential in creating diverse organic structures.
Organic Synthesis and Medicinal Chemistry
Schiff’s Base Formation
Hydroamination Reactions
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that anilines, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that anilines can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Anilines are often involved in the modulation of enzymatic activities and can influence various biochemical pathways .
Pharmacokinetics
The compound’s trifluoromethyl groups might influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Result of Action
Anilines can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-3,5-bis(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
4-methyl-3,5-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c1-4-6(8(10,11)12)2-5(16)3-7(4)9(13,14)15/h2-3H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFVMIGHVNJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371173 | |
Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3,5-bis(trifluoromethyl)aniline | |
CAS RN |
243139-67-5 | |
Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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